(R)-Citalopram-d6 N-Oxide
CAS No.: 1217669-62-9
Cat. No.: VC0026226
Molecular Formula: C20H21FN2O2
Molecular Weight: 346.435
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217669-62-9 |
|---|---|
| Molecular Formula | C20H21FN2O2 |
| Molecular Weight | 346.435 |
| IUPAC Name | 3-[(1R)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide |
| Standard InChI | InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1/i1D3,2D3 |
| Standard InChI Key | DIOGFDCEWUUSBQ-LDYDPMPYSA-N |
| SMILES | C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] |
Introduction
Chemical Structure and Properties
Structural Characteristics
(R)-Citalopram-d6 N-Oxide is a modified version of citalopram featuring three key structural elements: the R-stereochemistry at the chiral center, an N-oxide functional group, and deuterium labeling at specific positions. The compound retains the core structure of citalopram, including the fluorophenyl group, benzofuran moiety with a cyano substituent, and the propylamine chain . The distinctive feature is the incorporation of six deuterium atoms replacing the hydrogen atoms in the two methyl groups attached to the nitrogen atom, along with oxidation of the nitrogen to form an N-oxide group .
The stereochemistry at the chiral center is specifically in the R-configuration, which distinguishes it from its S-enantiomer. This stereochemical specificity is crucial as different enantiomers often exhibit distinct biological activities, metabolic profiles, and analytical properties .
Physicochemical Properties
The available physicochemical data for (R)-Citalopram-d6 N-Oxide can be summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1217669-62-9 |
| Molecular Formula | C20H15D6FN2O2 |
| Molecular Weight | 346.43 g/mol |
| IUPAC Name | 3-[(1R)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide |
| Solubility | No data available |
| Storage Conditions | Stable at room temperature for shipping |
The molecular structure contains 20 carbon atoms, 15 hydrogen atoms, 6 deuterium atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The presence of deuterium atoms creates a mass difference of +6 atomic mass units compared to the non-deuterated compound, which is particularly advantageous for mass spectrometric applications and isotopic labeling studies .
Synthesis and Preparation
Purification and Quality Control
After synthesis, (R)-Citalopram-d6 N-Oxide would undergo purification processes to ensure high purity for research applications. These processes might include column chromatography, preparative HPLC, or recrystallization techniques. Quality control would involve analytical methods such as LC-MS, NMR spectroscopy, and chiral HPLC to confirm identity, deuterium incorporation, and enantiomeric purity .
Applications in Research and Analysis
Analytical Standard Applications
One of the primary applications of (R)-Citalopram-d6 N-Oxide is as an analytical standard for pharmaceutical research and quality control. The compound's specific deuterium labeling pattern makes it an ideal internal standard for quantitative analysis of citalopram and its metabolites in biological samples using mass spectrometry techniques .
When used as an internal standard, the deuterated compound behaves chemically similar to the non-deuterated analyte during sample preparation and chromatographic separation, but can be distinguished by mass spectrometry due to the mass difference. This allows for accurate quantification even in complex biological matrices, as matrix effects and recovery variations affect both the analyte and internal standard similarly.
Metabolic Studies
(R)-Citalopram-d6 N-Oxide serves as a valuable reference compound for metabolic studies of citalopram. Research has shown that citalopram undergoes N-oxidation as one of its metabolic pathways in vivo, forming citalopram-N-oxide as a metabolite . Having access to the deuterated version of this metabolite enables researchers to better understand the pharmacokinetics and metabolism of citalopram.
The research on citalopram oxidation indicates that N-oxide formation proceeds through specific reaction mechanisms, which may be influenced by factors such as pH, oxidant concentration, and water matrix . The availability of (R)-Citalopram-d6 N-Oxide as a reference standard facilitates the study of these metabolic processes and the development of sensitive analytical methods for metabolite detection .
Stereochemical Research
The specific R-configuration of (R)-Citalopram-d6 N-Oxide makes it valuable for stereochemical studies related to citalopram metabolism. Research has shown that R and S enantiomers of citalopram exhibit different pharmacokinetic profiles, with distinct metabolic rates and pathways . For instance, after six weeks of citalopram administration at 40-60 mg/day, the mean serum concentration of S-(+)-citalopram was about 50% of the R-(-)-citalopram concentration, indicating stereoselectivity in metabolism or clearance .
Having access to enantiomerically pure (R)-Citalopram-d6 N-Oxide enables researchers to investigate these stereochemical aspects of citalopram metabolism with greater precision and specificity .
Relationship to Citalopram Metabolism
Clinical Relevance of N-Oxide Metabolites
The clinical significance of citalopram-N-oxide as a metabolite relates to both pharmacokinetic considerations and safety assessments. While citalopram-N-oxide is described as an active metabolite, research suggests that all active metabolites of citalopram are weaker selective serotonin reuptake inhibitors (SSRIs) than the parent compound .
Understanding the formation of N-oxide metabolites is also important from a safety perspective. Research on citalopram oxidation has revealed that certain chemical reactions involving citalopram and chlorination disinfectants can lead to the formation of N-nitrosodimethylamine (NDMA), a potential carcinogen . This underscores the importance of studying the N-oxide pathway and having access to standards like (R)-Citalopram-d6 N-Oxide for comprehensive safety assessments.
Comparison with (S)-Citalopram-d6 N-Oxide
Structural and Property Comparison
(R)-Citalopram-d6 N-Oxide and its enantiomer (S)-Citalopram-d6 N-Oxide share the same molecular formula (C20H15D6FN2O2) and molecular weight (346.43 g/mol) but differ in their three-dimensional structure due to the opposite configuration at the chiral center . This stereochemical difference can lead to distinct behaviors in biological systems, chromatographic separations, and potentially different metabolic profiles.
The following table compares key properties of both enantiomers:
| Property | (R)-Citalopram-d6 N-Oxide | (S)-Citalopram-d6 N-Oxide |
|---|---|---|
| CAS Number | 1217669-62-9 | 1217710-65-0 |
| Molecular Formula | C20H15D6FN2O2 | C20H15D6FN2O2 |
| Molecular Weight | 346.43 g/mol | 346.43 g/mol |
| Stereochemistry | R-configuration | S-configuration |
| IUPAC Name | 3-[(1R)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide | 3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide |
Both compounds are likely to exhibit similar physicochemical properties such as solubility and stability, but may differ in their interactions with chiral environments such as biological receptors or chromatographic stationary phases .
Analytical Differentiation
In analytical applications, distinguishing between (R)-Citalopram-d6 N-Oxide and (S)-Citalopram-d6 N-Oxide requires chiral separation techniques. While mass spectrometry alone cannot differentiate between these enantiomers due to identical molecular weights, chiral chromatography methods can separate them based on their differential interactions with chiral stationary phases .
Analytical Methods for Characterization
Mass Spectrometry
Mass spectrometry represents the primary analytical technique for the identification and quantification of (R)-Citalopram-d6 N-Oxide. The compound's deuterium labeling creates a characteristic mass shift that distinguishes it from non-deuterated analogs, making it ideal for isotope dilution mass spectrometry applications .
Typical mass spectrometry approaches would include:
-
Liquid chromatography-mass spectrometry (LC-MS) for basic identification
-
Tandem mass spectrometry (MS/MS) for structural confirmation and increased specificity
-
High-resolution mass spectrometry for accurate mass determination
The fragmentation pattern of (R)-Citalopram-d6 N-Oxide would show characteristic fragments reflecting the deuterated dimethylamine moiety and the N-oxide functional group, providing structural confirmation in addition to molecular weight determination .
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy provides valuable structural information about (R)-Citalopram-d6 N-Oxide. Several NMR techniques can be employed for comprehensive characterization:
-
¹H NMR would show the absence of signals corresponding to the methyl protons due to deuterium substitution
-
²H (deuterium) NMR would show signals specific to the deuterated methyl groups
-
¹³C NMR would reveal characteristic shifts for the carbon atoms adjacent to the N-oxide group
-
2D NMR techniques (COSY, HSQC, HMBC) would provide detailed information about connectivity and structural confirmation
The NMR data, combined with mass spectrometry results, would provide definitive structural characterization of (R)-Citalopram-d6 N-Oxide, confirming both deuterium incorporation and the presence of the N-oxide functional group .
Future Research Directions
Enhanced Synthetic Methods
Potential areas for improvement include:
-
Development of one-pot synthesis approaches
-
Use of enzyme-catalyzed reactions for stereoselective synthesis
-
Application of flow chemistry for more efficient oxidation steps
-
Exploration of alternative deuteration methods with higher incorporation rates
These advancements would facilitate greater access to high-purity (R)-Citalopram-d6 N-Oxide for research applications, potentially expanding its use in pharmaceutical development and clinical studies .
Expanded Analytical Applications
As analytical techniques continue to advance, (R)-Citalopram-d6 N-Oxide may find expanded applications in pharmaceutical analysis and clinical research. Future directions might include:
-
Development of multiplexed assays incorporating multiple deuterated metabolites for comprehensive pharmacokinetic profiling
-
Application in imaging mass spectrometry for tissue distribution studies
-
Integration into high-throughput screening methods for drug-drug interaction studies
-
Use in metabolomics approaches to understand the impact of genetic polymorphisms on citalopram metabolism
These applications would leverage the compound's unique properties, particularly its deuterium labeling, to address complex research questions in pharmaceutical science and clinical pharmacology .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume